Ziconotide

説明

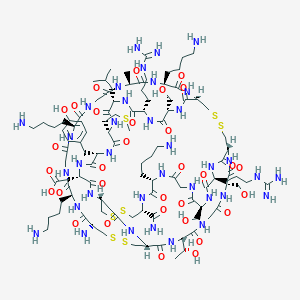

ジコノチドは、海洋性の円錐貝であるConus magusの毒から合成されたペプチドです。これは、重度で慢性的な疼痛の治療に用いられる強力な鎮痛剤です。 ジコノチドは、神経系における疼痛シグナル伝達に不可欠なN型電圧依存性カルシウムチャネルを選択的に遮断するため、その作用機序においてユニークです .

準備方法

合成経路および反応条件: ジコノチドは、固相ペプチド合成(SPPS)を用いて合成されます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することが含まれます。 合成は通常、4つのセグメントで行われ、その後、完全なペプチドを形成するように接続されます . セグメントは次のとおりです。

- [19-25]A

- [12-18]B

- [6-11]C

- [1-5]D

セグメントが合成された後、逐次的に接続され、次に樹脂から切断されて線状ペプチドが得られます。 最後のステップでは、液相酸化によりジスルフィド結合が形成され、活性なジコノチドペプチドが生成されます .

工業生産方法: ジコノチドの工業生産は、同様のSPPSアプローチに従いますが、大規模生産に最適化されています。このプロセスには、高収率と純度を確保するために、自動ペプチド合成装置の使用が含まれます。 固相合成法は、その効率性と複雑な構造のペプチドを生成する能力のために好まれています .

化学反応の分析

反応の種類: ジコノチドは、主に生物学的活性に不可欠なジスルフィド結合を形成するために酸化反応を起こします。ペプチドは、酸性または塩基性条件下で加水分解を起こすこともでき、ペプチド結合の切断につながります。

一般的な試薬と条件:

酸化: ジスルフィド結合の形成は、通常、ヨウ素またはアルカリ性緩衝液中での空気酸化などの穏やかな酸化剤を用いて達成されます。

加水分解: 酸性加水分解は、塩酸を用いて行うことができ、塩基性加水分解は、水酸化ナトリウムを用いて達成することができます。

主な生成物: 酸化反応の主な生成物は、3つのジスルフィド結合を持つ活性なジコノチドペプチドです。 加水分解反応により、ペプチドはより小さな断片に分解されます .

4. 科学研究への応用

ジコノチドは、化学、生物学、医学、および産業の分野において、科学研究において幅広い応用範囲を持っています。

化学:

- ペプチド合成と折り畳みの研究のためのモデル化合物として使用されます。

- そのユニークなジスルフィド結合の形成と安定性について調査されています。

生物学:

- カルシウムチャネルの調節と神経伝達物質の放出における役割について研究されています。

- 疼痛経路と痛覚に関する研究に使用されています。

医学:

- 他の治療法に抵抗性のある患者における重度の慢性疼痛の治療に承認されています。

- その独特の作用機序により、他の神経疾患における潜在的な使用について調査されています .

産業:

- カルシウムチャネルを標的とする新しい鎮痛薬の開発に使用されています。

- ペプチド合成および修飾を含むバイオテクノロジーアプリケーションにおけるその潜在的な用途について探求されています .

科学的研究の応用

Ziconotide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound for studying peptide synthesis and folding.

- Investigated for its unique disulfide bond formation and stability.

Biology:

- Studied for its role in calcium channel modulation and neurotransmitter release.

- Used in research on pain pathways and nociception.

Medicine:

- Approved for the treatment of severe chronic pain in patients who are refractory to other treatments.

- Investigated for potential use in other neurological disorders due to its unique mechanism of action .

Industry:

- Used in the development of new analgesic drugs targeting calcium channels.

- Explored for its potential in biotechnological applications involving peptide synthesis and modification .

作用機序

ジコノチドは、脊髄後角の痛覚求心神経に位置するN型電圧依存性カルシウムチャネルに選択的に結合することにより、その効果を発揮します。この結合は、カルシウムイオンの流入を遮断し、グルタミン酸、カルシトニン遺伝子関連ペプチド、およびサブスタンスPなどのプロノシセプティブ神経伝達物質の放出を阻害します。 その結果、疼痛シグナルの伝達が減少して鎮痛効果が得られます .

6. 類似の化合物との比較

ジコノチドは、円錐貝毒から得られるペプチドであるコノトキシンとして知られる化合物のクラスに属します。類似の化合物には次のようなものがあります。

レコノチド: 電圧依存性カルシウムチャネルを遮断する別のオメガコノトキシンですが、毒性が低いため静脈内投与が可能です.

コンチュラキン-G: ニューロテンシン受容体を標的とし、鎮痛作用の可能性があるペプチドです.

ジコノチドの独自性: ジコノチドは、N型カルシウムチャネルに対する高効力と選択性においてユニークです。 他の鎮痛薬とは異なり、耐性または依存性を生じさせないため、重度の慢性疼痛患者にとって貴重な選択肢となっています .

類似化合物との比較

Ziconotide is part of a class of compounds known as conotoxins, which are peptides derived from cone snail venom. Similar compounds include:

Contulakin-G: A peptide that targets neurotensin receptors and has potential analgesic properties.

Vc1.1: A peptide that targets nicotinic acetylcholine receptors and has shown promise in pain management.

Uniqueness of this compound: this compound is unique in its high potency and selectivity for N-type calcium channels. Unlike other analgesics, it does not produce tolerance or addiction, making it a valuable option for patients with severe chronic pain .

特性

IUPAC Name |

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKIMPVREBSLAJ-QTBYCLKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H172N36O32S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883174 | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2639.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nociceptive pain signalling is a complex processing pathway involving peripheral nociceptors, primary afferent nerve fibres, and downstream CNS neurons located in the spinal cord. Voltage-gated calcium channels (VGCCs) are important regulatory components of neural signalling and include the N-type (Cav2.2) heteromultimeric high-voltage type calcium channels. Chronic pain conditions, including inflammatory and neuropathic pain, often involve the aberrant upregulation of VGCC activity through various cellular mechanisms, which can lead to allodynia and hyperalgesia. Specifically, N-type channel activation in lightly myelinated Aδ- and C-fibres is known to mediate the release of neurotransmitters substance P (SP), calcitonin gene-related peptide (CGRP), and glutamate, which influence downstream neural activation and pain perception. In addition, SP and CGRP induce inflammation, potentially exacerbating pre-existing inflammatory chronic pain. Ziconotide belongs to the ω-conotoxin class of neurotoxic peptides derived from the cone snail _Conus magus_ which are capable of inhibiting N-type VGCCs. Although the exact mechanism is yet to be elucidated, it is thought that ω-conotoxins function through direct occlusion of the ion pore to prevent calcium translocation across the membrane. Additional studies involving expression of chimeric subunits and molecular modelling suggest that insertion of the ziconotide Met12 residue into a hydrophobic pocket formed by Ile300, Phe302, and Leu305 of Cav2.2 increases binding and may be associated with toxic adverse effects., /Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain. | |

| Record name | Ziconotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

107452-89-1 | |

| Record name | Ziconotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziconotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107452-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)